molecular formula C8H9BrN2O3S B14823496 6-Bromo-5-cyclopropoxypyridine-2-sulfonamide

6-Bromo-5-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14823496
M. Wt: 293.14 g/mol
InChI Key: JWXBINOWUJIQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-cyclopropoxypyridine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a bromine atom, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-cyclopropoxypyridine-2-sulfonamide typically involves the following steps:

    Cyclopropoxylation: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.

    Sulfonamidation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Bromo-5-cyclopropoxypyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Bromo-5-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide functional group.

    Pyridine Derivatives: Compounds such as 2-bromopyridine and 5-cyclopropoxypyridine have structural similarities.

Uniqueness

6-Bromo-5-cyclopropoxypyridine-2-sulfonamide is unique due to the combination of its bromine atom, cyclopropoxy group, and sulfonamide group on a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9BrN2O3S

Molecular Weight

293.14 g/mol

IUPAC Name

6-bromo-5-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C8H9BrN2O3S/c9-8-6(14-5-1-2-5)3-4-7(11-8)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13)

InChI Key

JWXBINOWUJIQPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)S(=O)(=O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.